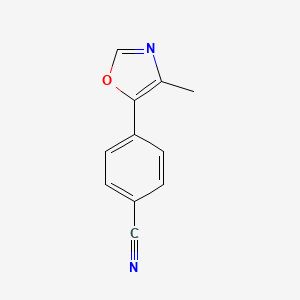

5-(4-Cyanophenyl)-4-methyloxazole

Description

5-(4-Cyanophenyl)-4-methyloxazole is a heterocyclic compound featuring an oxazole core substituted with a methyl group at the 4-position and a 4-cyanophenyl moiety at the 5-position. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers rigidity and polarity, while the 4-cyanophenyl group enhances electronic properties through its electron-withdrawing cyano substituent. This structural combination is pivotal in medicinal chemistry and materials science, particularly in targeting enzyme inhibition and optimizing pharmacokinetic profiles .

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

4-(4-methyl-1,3-oxazol-5-yl)benzonitrile |

InChI |

InChI=1S/C11H8N2O/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 |

InChI Key |

NPCSFIMKWQLBRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=N1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position Effects: Para vs. Meta Cyanophenyl Analogs

- Activity in Dual HIV-1 RNase H/IN Inhibition: In a 2021 study, 4-cyanophenyl-substituted compounds (e.g., compound 83) exhibited balanced dual inhibition of HIV-1 RNase H and integrase (IN), with IC₅₀ values of 1.77 µM and 1.18 µM, respectively. In contrast, meta-substituted analogs (e.g., compound 80 with 3-cyanophenyl) showed reduced dual inhibition but higher selectivity for RNase H. Compounds 81 (5-pyrimidyl) and 82 (3-cyanophenyl) outperformed the 4-cyanophenyl analog in RNase H inhibition, highlighting the critical role of substituent positioning in activity modulation .

Methyloxazole Derivatives in Antimycobacterial Activity

- 4-Methyloxazole vs. Thiazolyl-Oxazole Hybrids :

A 2022 study reported that 5-(2-(4-fluorobenzyl)thiazol-4-yl)-2-(4-fluorophenyl)-4-methyloxazole demonstrated potent antimycobacterial activity. While the 4-methyloxazole moiety contributes to metabolic stability, the addition of a thiazole ring and fluorinated benzyl groups enhances target binding, suggesting that hybrid structures may outperform simpler methyloxazole derivatives in specific therapeutic contexts .

Metabolic Stability and Fluorination Strategies

- Oxazole Methyl Substitution :

A 4-methyloxazole analog in mGlu1 positive allosteric modulator (PAM) studies retained activity comparable to other five-membered rings but underwent oxidation at the methyl group and xanthene positions, reducing metabolic stability. Fluorination of the xanthene scaffold improved stability but reduced efficacy, indicating a trade-off between pharmacokinetic optimization and target engagement .

Oxazole vs. Oxadiazole Core Structures

- Hydrogen Bonding and Crystallinity: 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, an oxadiazole derivative, forms a three-dimensional network via N–H⋯N hydrogen bonds, enhancing crystallinity and solubility. In contrast, oxazole derivatives like 5-(4-cyanophenyl)-4-methyloxazole rely on π-π stacking and dipole interactions, which may influence their solubility and bioavailability in drug formulations .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Positioning: Para-substituted cyanophenyl groups optimize dual enzyme inhibition, whereas meta-substitution enhances selectivity but reduces potency .

- Hybrid Scaffolds : Thiazole-oxazole hybrids improve antimycobacterial efficacy, suggesting synergistic effects from heterocyclic fusion .

- Metabolic Challenges : Methyl groups on oxazole improve activity but require structural modifications (e.g., fluorination) to mitigate oxidative metabolism .

- Structural Alternatives: Oxadiazoles offer superior crystallinity via hydrogen bonding, a property less pronounced in oxazoles, which may guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.